molecular formula C19H16Cl4N6O B2594880 N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 920119-42-2

N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2594880
CAS No.: 920119-42-2
M. Wt: 486.18
InChI Key: VAGFVSAIUHSOBV-UHFFFAOYSA-N
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Description

N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes dichlorophenyl groups and a morpholino ring attached to a triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,5-dichloroaniline with cyanuric chloride, followed by the introduction of morpholine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction times can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The triazine ring can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chlorotriazine: Another triazine derivative with similar structural features.

    2,4-Diamino-6-morpholino-1,3,5-triazine: Shares the morpholino group but lacks the dichlorophenyl groups.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of dichlorophenyl groups.

Uniqueness

N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is unique due to the presence of both dichlorophenyl and morpholino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-N,4-N-bis(2,5-dichlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl4N6O/c20-11-1-3-13(22)15(9-11)24-17-26-18(25-16-10-12(21)2-4-14(16)23)28-19(27-17)29-5-7-30-8-6-29/h1-4,9-10H,5-8H2,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGFVSAIUHSOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=CC(=C3)Cl)Cl)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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